N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a dioxo-dihydroanthracene core, and a sulfonamide functional group
Properties
IUPAC Name |
N-(4-fluorophenyl)-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO4S/c21-12-5-7-13(8-6-12)22-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBBYWQGXHGOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the anthracene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide serves as a versatile scaffold in drug design, particularly for developing anticancer and anti-inflammatory agents . Its structure allows for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar anthracene structures have shown effectiveness against human tumor cells with mean GI50 values indicating potent antitumor activity .
| Activity Type | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Anticancer | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Materials Science
The compound's unique properties make it suitable for applications in organic semiconductors and other advanced materials. Its ability to form stable structures can lead to innovations in electronic devices and materials engineering.
Application Example
Studies indicate that the incorporation of this compound into polymer matrices enhances the electrical conductivity and thermal stability of the resulting materials . This makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research
In biological research, this compound is utilized as a probe to study enzyme inhibition and protein-ligand interactions. Its ability to selectively bind to specific targets allows researchers to investigate various biochemical pathways.
Industrial Applications
In industrial settings, this compound can be used as a precursor for synthesizing specialty chemicals. Its chemical stability and reactivity make it valuable in producing various organic compounds.
Synthesis Pathways
The synthesis typically involves multiple steps starting from anthracene derivatives through reactions such as Friedel-Crafts acylation followed by sulfonation processes . This versatility allows for the generation of diverse chemical entities tailored for specific industrial needs.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt various biological pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Uniqueness
N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Biological Activity
N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 423.4 g/mol. The structure features an anthracene core with a sulfonamide group and a fluorophenyl substituent, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H14FNO5S |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | RIIJSYLMDXHEDY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide moiety can form hydrogen bonds with active sites on proteins, while the anthracene core may participate in redox reactions. These interactions can modulate enzyme activities and influence various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in pancreatic cancer models .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related anthraquinone derivatives have demonstrated their effectiveness against various cancer cell lines.
-
In Vitro Studies :
- Compounds were tested against pancreatic cancer cell lines (e.g., PANC-1 and MiaPaCa-2) showing IC50 values indicating potent cytotoxic effects.
- Mechanisms include apoptosis induction and cell cycle arrest.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups.
- Tumorigenicity was assessed through histopathological analysis.
Enzyme Inhibition
The compound has been evaluated for its effect on several enzymes:
- Carbonic Anhydrase Inhibition : Research indicates that anthraquinone-based sulfonamides can effectively inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
Case Studies
- Study on Tumorigenic Activity :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
